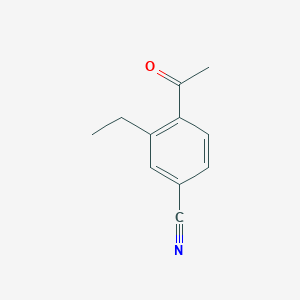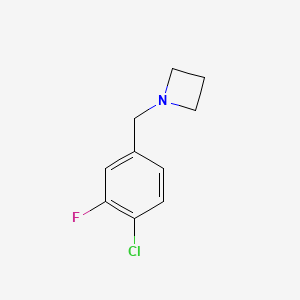![molecular formula C9H14O3 B13678502 2-Methoxy-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13678502.png)
2-Methoxy-5-oxaspiro[3.5]nonan-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-oxaspiro[35]nonan-8-one is a chemical compound characterized by its unique spirocyclic structure, which includes an oxaspiro ring fused with a nonanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-oxaspiro[3.5]nonan-8-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable precursor with a methoxy group and a ketone functionality under acidic or basic conditions to induce cyclization and form the spiro ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-oxaspiro[3.5]nonan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
2-Methoxy-5-oxaspiro[3.5]nonan-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-oxaspiro[3.5]nonan-8-one involves its interaction with molecular targets through its functional groups. The methoxy and ketone groups can participate in hydrogen bonding, electrostatic interactions, and other molecular interactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Oxaspiro[3.5]nonan-8-one: Similar structure but lacks the methoxy group.
2-Methoxy-1-{5-oxaspiro[3.5]nonan-8-yl}propan-1-amine: Contains an additional amine group.
N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine: Contains additional phenyl and diamine groups.
Uniqueness
2-Methoxy-5-oxaspiro[3.5]nonan-8-one is unique due to its specific combination of a methoxy group and a spirocyclic structure, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H14O3 |
|---|---|
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
2-methoxy-5-oxaspiro[3.5]nonan-8-one |
InChI |
InChI=1S/C9H14O3/c1-11-8-5-9(6-8)4-7(10)2-3-12-9/h8H,2-6H2,1H3 |
Clave InChI |
FNRHAYJEERHKJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1CC2(C1)CC(=O)CCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)
![2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13678431.png)

![4-Fluoro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13678461.png)

![8-Fluoro-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13678473.png)
![2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)





